molecular formula C5H12Cl2N2 B3021546 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1369494-70-1

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No. B3021546
CAS RN: 1369494-70-1
M. Wt: 171.07
InChI Key: WFRIDQJWEWKUBO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2. It has a molecular weight of 171.07 .


Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a similar compound, has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . This method has been found to be more efficient than previous methods such as cyclization reactions and catalytic hydrogenation reactions . Another synthesis method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation Cl.Cl.NC1C2CNCC12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 171.07 and a molecular formula of C5H12Cl2N2 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a compound with versatile applications in the asymmetric synthesis of biologically active compounds. Its derivatives, azabicyclo[3.1.0]hexane-1-ols, obtained through Ti(IV)-mediated cyclopropanation, are used in creating pharmacologically active products. This includes the synthesis of pyrrolidinones, dihydropyridinones, and chiral tricyclopiperidinones through various chemical processes (Jida, Guillot, & Ollivier, 2007).
  • The compound serves as a framework for synthesizing tris- and monoprotected derivatives with structures similar to naturally occurring amino acids. These syntheses involve reductive cyclopropanation and have been used to create enantiomerically pure compounds, demonstrating the compound's utility in stereochemically complex synthetic processes (Gensini et al., 2002).

Application in Organic Synthesis

  • In organic synthesis, a variety of 3-azabicyclo[3.1.0]hexanes can be synthesized using cyclopropylmagnesium carbenoids. This demonstrates the compound's role in creating complex bicyclic structures, which are significant in the development of new organic compounds (Kimura et al., 2015).
  • The compound is also integral in the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showcasing its use in complex, multi-component reactions. These reactions are significant for creating compounds with potential anticancer activity (Filatov et al., 2017).

Biological Applications

  • The structure of 3-azabicyclo[3.1.0]hexane is utilized in the design of μ opioid receptor ligands. This application is significant in the field of veterinary medicine, particularly in the treatment of pruritus in dogs, demonstrating the compound's relevance in therapeutic applications (Lunn et al., 2012).

Safety and Hazards

The safety information for 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It has been found to be an efficient reuptake inhibitor of serotonin, noradrenaline, and dopamine . It also acts as an antagonist of opioid receptors and the dopamine D3 receptor .

Mode of Action

As a reuptake inhibitor, it likely works by blocking the transporters responsible for the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, thereby increasing their availability in the synaptic cleft . As an antagonist of opioid receptors and the dopamine D3 receptor, it likely binds to these receptors and blocks their activation .

Biochemical Pathways

The biochemical pathways affected by 3-ABH are likely to be those involved in the transmission of signals in the nervous system. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, 3-ABH could affect the signaling pathways of these neurotransmitters . By acting as an antagonist of opioid receptors and the dopamine D3 receptor, it could affect the signaling pathways of opioids and dopamine .

Result of Action

The result of 3-ABH’s action would depend on the specific context in which it is used. For example, as a reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could potentially be used to treat conditions such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD) . As an antagonist of opioid receptors and the dopamine D3 receptor, it could potentially be used to treat conditions such as pain and addiction .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c6-5-3-1-7-2-4(3)5;;/h3-5,7H,1-2,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRIDQJWEWKUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 3
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 4
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 5
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 6
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride

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